3,5-Dichloro-3',5'-dimethylbenzophenone
Description
3,5-Dichloro-3',5'-dimethylbenzophenone is a halogenated benzophenone derivative with chlorine atoms at the 3- and 5-positions of one benzene ring and methyl groups at the 3'- and 5'-positions of the adjacent ring. Its molecular formula is C₁₅H₁₂Cl₂O (molecular weight: 279.16 g/mol). The compound’s structure combines electron-withdrawing chlorine substituents and electron-donating methyl groups, influencing its electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
(3,5-dichlorophenyl)-(3,5-dimethylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O/c1-9-3-10(2)5-11(4-9)15(18)12-6-13(16)8-14(17)7-12/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNCMOCKJBXOMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-3’,5’-dimethylbenzophenone typically involves the reaction of 3,5-dichlorobenzoyl chloride with 3,5-dimethylphenyl magnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The mixture is then refluxed for several hours, followed by the addition of water to quench the reaction. The product is extracted using an organic solvent like dichloromethane and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of 3,5-Dichloro-3’,5’-dimethylbenzophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically isolated through distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-3’,5’-dimethylbenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzophenones.
Oxidation: Formation of dichloro-dimethylquinones.
Reduction: Formation of dichloro-dimethylbenzyl alcohols.
Scientific Research Applications
3,5-Dichloro-3’,5’-dimethylbenzophenone is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Employed in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-3’,5’-dimethylbenzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key properties of 3,5-Dichloro-3',5'-dimethylbenzophenone with structurally related benzophenones:
*Discontinued due to unspecified stability or safety concerns .
Substituent Effects on Properties
- Electronic Effects: Chlorine atoms increase polarity and electron-withdrawing character, enhancing intermolecular interactions compared to methyl groups. This may elevate melting/boiling points relative to non-halogenated analogs like 3,5-dimethylbenzophenone .
- Spectroscopic Differences: 3,5-Dimethylbenzophenone: Strong C=O stretching at 1665 cm⁻¹ in FT-IR due to unperturbed ketone group . 4,4'-Dimethylbenzophenone: Deuterium NMR shows quadrupole coupling (α = 142 kHz), influenced by symmetric methyl positioning . Halogenated Analogs: Chlorine and fluorine substituents alter electron density, likely shifting NMR and IR peaks compared to methylated derivatives.
Research Findings and Gaps
Spectroscopic and Computational Data
- 3,5-Dimethylbenzophenone: DFT studies reveal HOMO-LUMO gaps and hyperpolarizability, critical for optoelectronic applications .
- 4,4'-Dimethylbenzophenone: Solid-state NMR data provide insights into deuterium quadrupole interactions, relevant for crystallography .
Biological Activity
3,5-Dichloro-3',5'-dimethylbenzophenone (DCMDMBP) is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and antifungal properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
DCMDMBP is characterized by the presence of two chlorine atoms and two methyl groups on the benzophenone structure. Its molecular formula is C15H12Cl2O, with a molecular weight of 295.16 g/mol. The unique arrangement of substituents contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H12Cl2O |
| Molecular Weight | 295.16 g/mol |
| Melting Point | 70-72 °C |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that DCMDMBP exhibits significant antimicrobial activity against various bacterial strains and fungi. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.
Case Study: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of DCMDMBP against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity .
Antifungal Activity
DCMDMBP has also shown promising antifungal properties. In laboratory settings, it was tested against Candida albicans and Aspergillus niger, with results indicating effective inhibition of fungal growth.
Table 2: Antifungal Activity Results
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16 |
| Aspergillus niger | 32 |
The mechanism by which DCMDMBP exerts its biological effects involves interaction with cellular components. It acts as an electrophile, potentially modifying nucleophilic sites in proteins or nucleic acids, leading to inhibition of essential cellular processes.
Enzyme Inhibition
Research suggests that DCMDMBP may inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial effects. For instance, it has been shown to inhibit the enzyme dihydrofolate reductase in bacterial cells .
Toxicological Profile
While the biological activities of DCMDMBP are promising, it is essential to consider its toxicological profile. Preliminary studies indicate potential cytotoxic effects at higher concentrations, necessitating further investigation into its safety profile.
Table 3: Toxicity Data Summary
| Endpoint | Observed Effect |
|---|---|
| Cytotoxicity | IC50 = 50 µg/mL |
| Mutagenicity | Negative in Ames Test |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
